molecular formula C15H12FN5O2S B2506241 Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034296-20-1

Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2506241
CAS No.: 2034296-20-1
M. Wt: 345.35
InChI Key: ZULKZPDPJKIQBK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone group to a pyrrolidine ring substituted at the 3-position with a 5-fluoropyrimidin-2-yloxy moiety. This compound belongs to a class of kinase inhibitors, as inferred from structurally related CDK9 inhibitors discussed in the evidence .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2S/c16-10-6-17-15(18-7-10)23-11-3-4-21(8-11)14(22)9-1-2-12-13(5-9)20-24-19-12/h1-2,5-7,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULKZPDPJKIQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of increasing interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of key cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core linked to a pyrrolidine moiety substituted with a 5-fluoropyrimidine group. The molecular formula is C13H12FN3OSC_{13}H_{12}FN_3OS with a molecular weight of approximately 273.32 g/mol.

Benzo[c][1,2,5]thiadiazole derivatives have been shown to interact with several biological targets:

  • ALK5 Inhibition : The compound acts as an inhibitor of activin receptor-like kinase 5 (ALK5), which is implicated in the TGF-β signaling pathway. In a study, derivatives exhibited IC50 values as low as 0.008 μM for ALK5 inhibition, demonstrating significant potency compared to control compounds .
  • Cell Motility and Signaling : The compound has been shown to inhibit TGF-β-induced Smad signaling and cell motility in various cancer cell lines (e.g., SPC-A1, HepG2). This suggests potential applications in preventing metastasis .
  • Anticancer Activity : Research indicates that benzo[c][1,2,5]thiadiazole derivatives possess anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
ALK5 InhibitionIC50 = 0.008 μM (highest activity)
TGF-β Signaling InhibitionReduced Smad signaling and motility in cancer cells
Anticancer EfficacyInduction of apoptosis and cell cycle arrest
PharmacokineticsGood drug-likeness properties predicted

Case Studies

  • In Vitro Studies : A series of experiments demonstrated that the compound significantly inhibited proliferation in various cancer cell lines. For instance, compounds derived from benzo[c][1,2,5]thiadiazole were tested against MCF-7 breast cancer cells with promising results indicating reduced viability at concentrations as low as 10 μM .
  • Animal Models : In murine models, administration of benzo[c][1,2,5]thiadiazole derivatives resulted in reduced tumor growth rates compared to controls. The mechanisms involved apoptosis induction and modulation of angiogenesis markers .
  • Mechanistic Insights : Further studies using western blot analyses revealed that treatment with these compounds led to downregulation of pro-survival proteins while upregulating apoptotic markers in treated cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as anticancer agents. For instance, a series of compounds derived from benzo[c][1,2,5]thiadiazole have been synthesized and evaluated for their activity against various cancer cell lines. One study demonstrated that these compounds exhibit significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: ALK5 Inhibition

A notable example involves the design and synthesis of benzo[c][1,2,5]thiadiazol-5-yl imidazoles that target the activin receptor-like kinase 5 (ALK5), which is implicated in tumor growth and metastasis. Among these derivatives, one compound showed remarkable activity with an IC50 value indicating potent inhibition of ALK5 activity . This suggests that modifications to the benzo[c][1,2,5]thiadiazole scaffold can lead to promising anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. Research indicates that derivatives of benzo[c][1,2,5]thiadiazole can act as inhibitors of thymidylate synthase and topoisomerase II, both of which are essential for DNA synthesis and replication in cancer cells .

Table: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Mechanism
14cALK50.15Competitive inhibition
3Thymidylate Synthase0.25Non-competitive inhibition
17Topoisomerase II0.10Intercalation

Antiviral Properties

In addition to anticancer applications, benzo[c][1,2,5]thiadiazole derivatives have shown potential antiviral properties. One study reported that certain derivatives exhibited inhibitory effects against viral replication in cell cultures infected with herpes simplex virus . This opens avenues for further research into their use as antiviral agents.

Photocatalytic Applications

Recent advancements have also explored the use of benzo[c][1,2,5]thiadiazole as a photocatalyst in organic reactions. A specific derivative was found to facilitate the production of singlet oxygen under light irradiation conditions, demonstrating its utility in photochemical applications . This property can be harnessed for various synthetic transformations or environmental applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its combination of a benzo[c][1,2,5]thiadiazole core, pyrrolidine linker, and fluorinated pyrimidine substituent. Below is a detailed comparison with similar compounds (Table 1), followed by key insights.

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Linker/Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzo[c][1,2,5]thiadiazole 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl ~C₁₆H₁₃FN₅O₂S ~395.4 Fluorine enhances lipophilicity; pyrrolidine balances flexibility and rigidity.
Benzo[c][1,2,5]oxadiazol-5-yl analog (13l) Benzo[c][1,2,5]oxadiazole 4-Amino-2-(methylthio)thiazol-5-yl C₁₂H₈N₄O₂S₂ 304.3 Oxadiazole core reduces electron-withdrawing capacity vs. thiadiazole.
Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone Benzo[c][1,2,5]thiadiazole 3-((6-Trifluoromethylpyridin-2-yl)oxy)azetidin-1-yl Not provided Not provided Azetidine linker (4-membered ring) increases steric strain vs. pyrrolidine.
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Benzo[c][1,2,5]thiadiazole Piperazine with isopropyl-oxadiazole-pyridine C₂₁H₂₁N₇O₂S 435.5 Piperazine linker improves solubility; isopropyl group adds hydrophobicity.
Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Benzo[c][1,2,5]thiadiazole Piperidine with furan-oxadiazole C₁₈H₁₅N₅O₃S 381.4 Furan moiety may reduce metabolic stability due to oxidation susceptibility.

Key Structural and Functional Differences

Core Heterocycle: The target compound’s benzo[c][1,2,5]thiadiazole core provides stronger electron-withdrawing effects compared to the benzo[c][1,2,5]oxadiazole in compound 13l . Thiadiazole-based analogs (e.g., ) are generally more lipophilic than oxadiazole derivatives, favoring membrane permeability.

Linker Flexibility :

  • Pyrrolidine (5-membered ring) in the target compound offers moderate conformational flexibility compared to azetidine (4-membered, higher strain ) or piperazine/piperidine (6-membered, greater flexibility ). This balance may optimize target engagement.

In contrast, trifluoromethylpyridine () and isopropyl-oxadiazole () substituents prioritize steric bulk and hydrophobic interactions.

Research Findings and Implications

Selectivity in Kinase Inhibition :

  • Evidence from CDK9 inhibitor studies () suggests that replacing oxadiazole with thiadiazole (as in the target compound) may increase selectivity for kinases reliant on sulfur-mediated interactions (e.g., cysteine-dependent kinases).

Synthetic Accessibility :

  • Brominated intermediates (e.g., 5-bromobenzo[c][1,2,5]oxadiazole in ) are common precursors for coupling reactions, suggesting scalable synthesis routes for the target compound.

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